molecular formula C10H14O4 B2404409 2-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid CAS No. 1888829-23-9

2-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid

Cat. No. B2404409
CAS RN: 1888829-23-9
M. Wt: 198.218
InChI Key: YBSMXYFXCYSFTL-UHFFFAOYSA-N
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Description

2-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid, also known as MSHCA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MSHCA is a spirocyclic compound that contains a unique spiro[3.3]heptane ring system, which makes it structurally distinct from other compounds.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Glutamic Acid Analogs : A study by Radchenko et al. (2008) explored the synthesis of glutamic acid analogs based on the spiro[3.3]heptane skeleton. These analogs can probe topologies of different glutamate receptors due to their fixed spatial arrangement Radchenko, Grygorenko, & Komarov, 2008.

  • Conformationally Restricted Cyclopropane Amino Acids : Yashin et al. (2015) synthesized new spirane analogues of γ-aminobutyric acid, demonstrating the potential of these compounds in chemistry, biochemistry, and drug design Yashin, Averina, Chemagin, Zapolskii, Grishin, Kuznetsova, & Zefirov, 2015.

  • Crystallography and Stereochemistry : Murai et al. (2000) conducted enantioresolution and studied the absolute stereochemistry of spiro[3.3]heptane compounds, enhancing our understanding of these molecules' structural aspects Murai, Soutome, Yoshida, Osawa, & Harada, 2000.

Application in Organic Chemistry and Drug Design

properties

IUPAC Name

2-methoxycarbonylspiro[3.3]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-14-8(13)10(7(11)12)5-9(6-10)3-2-4-9/h2-6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSMXYFXCYSFTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC2(C1)CCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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